molecular formula C22H21NO3 B5256292 2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B5256292
M. Wt: 347.4 g/mol
InChI Key: RXQLTHXVGBGSQG-UHFFFAOYSA-N
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Description

2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines phenyl, phenoxy, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 2-methylphenol, which is then reacted with 4-bromophenyl to form 4-(2-methylphenoxy)phenyl.

    Cyclization: The phenoxy intermediate undergoes a cyclization reaction with a suitable diene to form the hexahydro-1H-4,7-methanoisoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and phenoxy groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

    Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Norcantharimide: A derivative of cantharidine with a similar tricyclic imide skeleton.

    Hexahydro-1H-isoindole-1,3(2H)-dione: A structurally related compound with similar chemical properties.

Uniqueness

2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of phenyl, phenoxy, and isoindole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(2-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-13-4-2-3-5-18(13)26-17-10-8-16(9-11-17)23-21(24)19-14-6-7-15(12-14)20(19)22(23)25/h2-5,8-11,14-15,19-20H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQLTHXVGBGSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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